4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride
Description
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride is a bicyclic amine derivative featuring a strained [2.1.1]hexane ring system, a primary amine group, and a nitrile substituent. Its unique geometry and functional groups make it valuable in medicinal chemistry, particularly as a building block for drug discovery .
Properties
Molecular Formula |
C7H11ClN2 |
|---|---|
Molecular Weight |
158.63 g/mol |
IUPAC Name |
4-aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c8-5-6-1-2-7(9,3-6)4-6;/h1-4,9H2;1H |
InChI Key |
SYQDCOXKWHYAQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1(C2)C#N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic hexane structure. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the bicyclic intermediate.
Addition of the Nitrile Group: The nitrile group can be added via a cyanation reaction, where a suitable cyanating agent is used.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride involves its interaction with specific molecular targets. The amino and nitrile groups in the compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to bicyclo derivatives with modified ring sizes, substituents, or functional groups (Table 1).
Table 1: Structural Comparison
Key Observations :
Physicochemical and Commercial Properties
Table 2: Commercial and Physical Data
Key Observations :
- The hydroxyl analog (CAS 2170371-98-7) is commercially available at >97% purity, while nitrile derivatives are less commonly listed, suggesting niche applications .
- Pricing correlates with ring complexity and functional group rarity. For example, the [2.2.1]heptane ester derivative is priced lower due to established synthetic routes .
Biological Activity
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile; hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
- Molecular Formula : C7H10ClN
- Molecular Weight : 145.62 g/mol
- IUPAC Name : 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile hydrochloride
- CAS Number : 2170372-35-5
The biological activity of 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It is believed to modulate the release of neurotransmitters such as dopamine and serotonin, which are critical in regulating mood and behavior.
Key Mechanisms:
- Dopamine Modulation : Research indicates that compounds similar to 4-Aminobicyclo[2.1.1]hexane can influence dopamine release in specific brain regions, such as the nucleus accumbens, which is associated with reward and addiction pathways .
- Metabotropic Glutamate Receptors (mGluRs) : The compound may act as an agonist for group II mGluRs, leading to reduced dopamine levels under certain conditions, which could have implications for treating psychiatric disorders .
Antipsychotic Potential
Studies have shown that compounds related to 4-Aminobicyclo[2.1.1]hexane can exhibit antipsychotic-like effects by modulating glutamatergic signaling pathways. For instance, a related compound, LY379268, demonstrated significant effects on dopamine release in animal models, suggesting a potential therapeutic application for schizophrenia and other mood disorders .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Case Study 1: Antipsychotic Effects
A study involving the administration of a related bicyclic compound showed a marked reduction in dopamine levels in the nucleus accumbens shell region of rats, indicating potential antipsychotic effects . The study utilized microdialysis techniques to measure extracellular dopamine levels before and after administration.
Case Study 2: Neuroprotection
Another investigation assessed the neuroprotective effects of bicyclic compounds on neuronal cultures exposed to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote cell survival under stress conditions .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
